N-(4-chlorophenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide
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Overview
Description
N-(4-chlorophenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide is a synthetic organic compound characterized by its complex structure, which includes a chlorophenyl group, an oxobenzoxazole moiety, and a propanamide chain. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-chloroaniline, salicylic acid, and acetic anhydride.
Step 1 Formation of Benzoxazole: Salicylic acid reacts with acetic anhydride to form 2-acetoxybenzoic acid, which is then cyclized with 4-chloroaniline under acidic conditions to yield 2-(4-chlorophenyl)benzoxazole.
Step 2 Formation of Propanamide: The benzoxazole derivative is then reacted with acryloyl chloride in the presence of a base such as triethylamine to form the corresponding acrylamide.
Step 3 Final Product Formation: The acrylamide undergoes a cyclization reaction under basic conditions to form N-(4-chlorophenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as recrystallization and chromatography. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the oxobenzoxazole ring, potentially yielding alcohol derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized benzoxazole derivatives.
Reduction: Alcohol derivatives of the benzoxazole ring.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(4-chlorophenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic effects. Its ability to interact with specific biological targets could lead to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, polymers, or as a precursor for other valuable compounds.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
- N-(4-chlorophenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)butanamide
Uniqueness
Compared to similar compounds, N-(4-chlorophenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide may exhibit unique biological activities due to the specific positioning of functional groups. Its propanamide chain, in particular, could influence its interaction with biological targets differently than acetamide or butanamide analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-(4-chlorophenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3/c17-11-5-7-12(8-6-11)18-15(20)9-10-19-13-3-1-2-4-14(13)22-16(19)21/h1-8H,9-10H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOAAVVLCIUVANP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CCC(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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